1-Bromoanthraquinone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

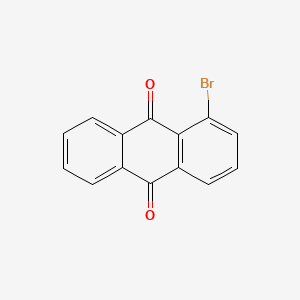

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-bromoanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7BrO2/c15-11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXTPIHZYOGDSLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10212556 | |

| Record name | 1-Bromoanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10212556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

632-83-7 | |

| Record name | 1-Bromoanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromoanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10212556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Bromoanthraquinone chemical properties

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 1-Bromoanthraquinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (1-BrAQ) is a pivotal chemical intermediate, distinguished by its trifunctional chemical nature: an aromatic system, a quinone moiety, and a reactive aryl halide. This guide provides a comprehensive exploration of its core chemical properties, synthesis, and reactivity, with a focus on its application as a versatile building block in the synthesis of functional dyes, advanced materials, and pharmacologically active molecules. We will delve into the mechanistic underpinnings of its key transformations, provide field-proven experimental protocols, and present its characteristic spectral data.

Core Molecular Profile and Physicochemical Properties

This compound, with the chemical formula C₁₄H₇BrO₂, is a crystalline solid at room temperature. The planar, tricyclic anthraquinone core imparts significant thermal stability, while the electron-withdrawing nature of the two carbonyl groups profoundly influences the reactivity of the entire ring system. The bromine atom at the C1 (or α) position is sterically hindered by the peri C9-carbonyl group, a feature that modulates its reactivity in various transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 287.11 g/mol | [1] |

| IUPAC Name | 1-bromoanthracene-9,10-dione | [1] |

| CAS Number | 632-83-7 | [1] |

| Appearance | Yellow crystalline solid | |

| Melting Point | 188-192 °C | |

| Boiling Point | ~380 °C (decomposes) | |

| Solubility | Insoluble in water; soluble in hot chlorobenzene, nitrobenzene, and pyridine. | [2] |

Synthesis of this compound

The synthesis of 1-BrAQ is a critical first step for its subsequent use. The choice of synthetic route is dictated by the available starting materials, desired purity, and scale. The most prevalent industrial method involves a high-temperature denitrobromination reaction.

Denitrobromination of 1-Nitroanthraquinone

This method is a robust, high-yield process suitable for large-scale production. The causality behind the harsh reaction conditions lies in the deactivation of the anthraquinone ring, necessitating high thermal energy to drive the electrophilic substitution and subsequent displacement of the nitro group.

Caption: Synthesis of this compound via Denitrobromination.

Experimental Protocol: Synthesis from 1-Nitroanthraquinone [2][3]

-

Setup: A three-necked flask equipped with a mechanical stirrer, a reflux condenser, and an inlet for bromine addition is charged with 1-nitroanthraquinone.

-

Melting: The vessel is heated to 240°C to melt the starting material.

-

Bromine Addition: Elemental bromine is slowly pumped into the molten 1-nitroanthraquinone with vigorous stirring, maintaining a temperature of 245-250°C. The rate of addition is controlled to maintain a gentle reflux of bromine.

-

Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until the disappearance of the 1-nitroanthraquinone spot (approx. 10 hours).

-

Workup: The reaction mixture is cooled to 200°C and the melt is carefully discharged into stirred chlorobenzene.

-

Isolation: The resulting suspension is cooled to 20°C and the product is isolated by filtration. The filter cake is washed with chlorobenzene and dried in vacuo at 120°C to afford pure this compound.

Chemical Reactivity and Synthetic Utility

The bromine atom at the C1 position is the primary site of reactivity, serving as a versatile handle for introducing molecular diversity. Its reactivity is dominated by two major classes of reactions: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.

Caption: Key Reactivity Pathways of this compound.

Nucleophilic Aromatic Substitution (SNAr)

The C1-Br bond is activated towards nucleophilic attack by the adjacent C9-carbonyl group. This allows for the displacement of the bromide ion by various nucleophiles, particularly amines. These reactions are foundational in the synthesis of a vast array of anthraquinone dyes and are often performed under Ullmann condensation conditions, which utilize a copper catalyst to facilitate the reaction.[4]

Example Application: The synthesis of 4-substituted 1-aminoanthraquinones from bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid) is a classic example, where various primary aliphatic amines displace the bromine to create biologically active compounds and dyes.[4]

Palladium-Catalyzed Cross-Coupling Reactions

The development of palladium-catalyzed cross-coupling has revolutionized the use of aryl halides like 1-BrAQ, enabling the formation of C-C bonds under relatively mild conditions with high functional group tolerance.[5][6] This is particularly valuable in drug discovery for the construction of complex molecular architectures.

A. Suzuki-Miyaura Coupling

The Suzuki reaction couples 1-BrAQ with an organoboron species (typically a boronic acid or ester) to form 1-aryl or 1-vinyl anthraquinones.[7][5] These products are valuable as advanced materials or as scaffolds for further synthetic elaboration.

Caption: General Experimental Workflow for a Suzuki Coupling Reaction.

Generic Protocol: Suzuki-Miyaura Coupling of 1-BrAQ

-

Setup: To a reaction flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

-

Solvent & Degassing: Add a suitable solvent (e.g., toluene, dioxane, or DMF/water mixture). The mixture is then thoroughly degassed by bubbling with an inert gas (N₂ or Ar) for 15-30 minutes.

-

Reaction: The reaction is heated to 80-110°C and stirred under the inert atmosphere until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Workup: After cooling to room temperature, the reaction is diluted with water and extracted with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

-

Purification: The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the 1-aryl-anthraquinone.

B. Sonogashira Coupling

The Sonogashira coupling enables the direct linkage of a terminal alkyne to the anthraquinone core.[8][9] This reaction is exceptionally useful for creating rigid, linear extensions to the aromatic system, a common strategy in the design of functional materials and molecular probes. The reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[6]

Spectroscopic Characterization

Accurate characterization is essential for confirming the identity and purity of 1-BrAQ and its derivatives.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features |

| ¹H NMR | Complex multiplets in the aromatic region (δ 7.5-8.5 ppm). The protons on the unsubstituted ring typically appear as two multiplets. The protons on the substituted ring are distinct, with the H2 proton often appearing as a doublet and the H4 proton as a doublet of doublets. |

| ¹³C NMR | Two distinct carbonyl signals (C9 and C10) around δ 182-183 ppm. The carbon bearing the bromine (C1) will be shifted relative to its unsubstituted counterpart. Multiple signals in the aromatic region (δ 125-145 ppm).[1] |

| IR Spectroscopy | Strong C=O stretching vibrations characteristic of quinones, typically in the range of 1670-1680 cm⁻¹. C-Br stretching vibration appears in the fingerprint region. |

| Mass Spec. (EI) | A distinct molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a molecule containing one bromine atom.[10] |

Applications in Drug Discovery and Materials Science

While historically significant as a dye intermediate, 1-BrAQ's true value for modern researchers lies in its role as a versatile scaffold.[11][12]

-

Oncology Research: The anthraquinone core is a known DNA intercalator and topoisomerase inhibitor.[13] Doxorubicin, a major chemotherapy drug, is an anthracycline (a glycoside of an anthraquinone derivative).[13] 1-BrAQ provides a starting point for synthesizing novel anthraquinone derivatives with modified substituents at the C1 position, allowing for the fine-tuning of cytotoxic and anti-migratory properties against cancer cell lines.[13]

-

Fluorescent Probes: The rigid, planar anthraquinone system can be functionalized via reactions at the C1 position to create fluorescent dyes.[14][15] These are used in bio-imaging, as molecular sensors, and in security tagging applications.

-

Organic Electronics: Through cross-coupling reactions, extended conjugated systems can be built from the 1-BrAQ core for use in developing organic semiconductors for applications like organic light-emitting diodes (OLEDs).[11]

Safety and Handling

Proper handling of this compound is crucial in a research setting.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, impervious gloves, and a lab coat.[16][17]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[18] Avoid contact with skin and eyes.[16]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[18][19]

-

Toxicity: The toxicological properties have not been exhaustively investigated.[18] It may be harmful if swallowed, inhaled, or absorbed through the skin, and can cause skin and serious eye irritation.[10][18][20]

References

- PrepChem.com. Synthesis of this compound.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 12444, this compound.

- Organic Syntheses. 1-METHYLAMINO-4-BROMOANTHRAQUINONE.

- Kopchuk, D. S., et al. (2022). Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones. National Center for Biotechnology Information.

- Google Patents. US5117014A - Process for the preparation of 1-amino-4-bromoanthraquinones.

- Google Patents. EP0585395A1 - Process for the preparation of 1-amino-4-bromoanthraquinones.

- Google Patents. US4543214A - Process for the preparation of bromoanthraquinones.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 627326, 1-Amino-4-bromoanthraquinone.

- Beilstein-Institut. (2015). Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs. National Center for Biotechnology Information.

- MDPI. (2015). Synthesis of New Cytotoxic Aminoanthraquinone Derivatives via Nucleophilic Substitution Reactions.

- ScienceDirect. Sonogashira cross-coupling of 3-bromo-1,2-diones.

- National Center for Biotechnology Information. (2015). 3-Bromo-1-Hydroxy-9,10-Anthraquinone (BHAQ) Inhibits Growth and Migration of the Human Breast Cancer Cell Lines MCF-7 and MDA-MB231.

- NINGBO INNO PHARMCHEM CO.,LTD. Innovating with 1-Amino-4-bromo anthraquinone: Applications in Specialty Chemicals.

- ResearchGate. 1H NMR spectroscopic data of compounds 1-8 a.

- Wikipedia. Sonogashira coupling.

- ERIC. Spectroscopy Data for Undergraduate Teaching.

- ResearchGate. Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with....

- Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 1-Amino-4-bromo anthraquinone in Modern Dye and Pigment Technologies.

- Organic Chemistry Portal. Sonogashira Coupling.

- Organic Chemistry Portal. Suzuki Coupling.

- Chemistry LibreTexts. (2024). Sonogashira Coupling.

- Wikipedia. Suzuki reaction.

- ResearchGate. (2020). A mechanistic rationale for the outcome of Sonogashira cross-coupling of 9-bromoanthracene and ethynyltrimethylsilane: An unexpected product 4-(9-anthracenyl)-1,3-bis(trimethylsilyl)-3-en-1-yne.

Sources

- 1. This compound | C14H7BrO2 | CID 12444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. US4543214A - Process for the preparation of bromoanthraquinones - Google Patents [patents.google.com]

- 4. Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 1-Amino-4-bromoanthraquinone | C14H8BrNO2 | CID 627326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

- 12. Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3-Bromo-1-Hydroxy-9,10-Anthraquinone (BHAQ) Inhibits Growth and Migration of the Human Breast Cancer Cell Lines MCF-7 and MDA-MB231 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. nbinno.com [nbinno.com]

- 16. Page loading... [guidechem.com]

- 17. fishersci.com [fishersci.com]

- 18. pfaltzandbauer.com [pfaltzandbauer.com]

- 19. haihangchem.com [haihangchem.com]

- 20. tcichemicals.com [tcichemicals.com]

A Technical Guide to 1-Bromoanthraquinone (CAS No. 632-83-7): Synthesis, Reactivity, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromoanthraquinone is a pivotal synthetic intermediate derived from the anthraquinone scaffold. Its strategic importance lies in the reactivity of the carbon-bromine bond, which serves as a versatile handle for introducing a wide array of functional groups through nucleophilic substitution and other cross-coupling reactions. This guide provides an in-depth examination of this compound, covering its fundamental physicochemical and spectroscopic properties, robust synthesis protocols, characteristic chemical reactivity, and significant applications as a precursor in the development of dyes, pigments, and pharmacologically active molecules. The content is structured to deliver both foundational knowledge and practical, field-proven insights for professionals engaged in chemical synthesis and drug discovery.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's properties is the bedrock of its effective application in research and development. This compound (IUPAC Name: 1-bromoanthracene-9,10-dione) is a bright yellow to orange crystalline solid, a characteristic it shares with many anthraquinone derivatives.[1] It is insoluble in water but exhibits solubility in various organic solvents.[1]

Physicochemical Data

The essential quantitative data for this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 632-83-7 | [1][2][3][4] |

| Molecular Formula | C₁₄H₇BrO₂ | [1][2][3] |

| Molecular Weight | 287.11 g/mol | [1][2] |

| Melting Point | 191 °C | [1][5] |

| Boiling Point | 444.9 °C at 760 mmHg | [1] |

| Flash Point | 161 °C | [1] |

| Appearance | Bright yellow to orange solid | [1] |

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of this compound after synthesis or before its use in subsequent reactions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the seven protons on the anthraquinone core. The ¹³C NMR spectrum will display 14 distinct signals, including two characteristic downfield signals for the carbonyl carbons (C9 and C10) typically above δ 180 ppm, and a signal for the carbon atom bonded to the bromine (C1).[2]

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong, sharp absorption band characteristic of the conjugated ketone C=O stretching vibration, typically found in the range of 1670-1680 cm⁻¹. Additional peaks in the 1580-1600 cm⁻¹ region correspond to C=C stretching within the aromatic rings.

-

Mass Spectrometry (MS) : In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), showing two peaks of nearly equal intensity at m/z 286 and 288.[2] This isotopic signature is a definitive marker for a monobrominated compound.

Synthesis Methodologies: A Proven Protocol

The industrial synthesis of this compound is most effectively achieved through a high-temperature denitrobromination reaction. This process involves the direct substitution of a nitro group with bromine on the anthraquinone core and is valued for its high yield and purity.[6][7]

Synthesis Workflow: From 1-Nitroanthraquinone to this compound

The following diagram illustrates the high-level workflow for the synthesis.

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established industrial methods that provide high purity and yield.[6][7]

Materials:

-

1-Nitroanthraquinone

-

Elemental Bromine (Br₂)

-

Chlorobenzene

Equipment:

-

Glass-lined reactor or equivalent apparatus equipped with mechanical stirring, heating mantle, reflux condenser, and a pumping system for bromine addition.

-

Thin-Layer Chromatography (TLC) supplies.

-

Filtration apparatus (e.g., Büchner funnel).

-

Vacuum oven.

Procedure:

-

Reactor Setup: Charge the reactor with 1265 parts of 1-nitroanthraquinone.

-

Melting: Heat the vessel to 240°C with efficient stirring to completely melt the starting material.

-

Bromine Addition: Begin pumping elemental bromine (approx. 624 parts) into the molten reactant at a controlled rate over approximately 10 hours. The reaction temperature should be maintained between 245-250°C.

-

Causality Insight: The high temperature is essential to overcome the activation energy for the nucleophilic aromatic substitution of the nitro group. The rate of bromine addition is controlled to maintain a gentle reflux, ensuring that bromine remains in the reaction mixture to drive the reaction to completion without excessive pressure buildup.[6]

-

-

Reaction Monitoring: Periodically sample the reaction mixture and analyze it by TLC to monitor the disappearance of the 1-nitroanthraquinone spot. The reaction is considered complete when the starting material is no longer detectable.[6]

-

Cooling and Precipitation: Once the reaction is complete, cool the mixture to 200°C. Discharge the molten product into 1200 parts of efficiently stirred chlorobenzene.

-

Causality Insight: Discharging the hot melt into a solvent facilitates controlled crystallization and prevents the formation of a solid, unmanageable block. Chlorobenzene is chosen for its ability to dissolve impurities while allowing the desired product to precipitate upon cooling.

-

-

Isolation: Cool the resulting suspension to 20°C to maximize crystal formation and then filter the solid product.

-

Purification: Wash the filter cake with fresh chlorobenzene to remove residual impurities.

-

Drying: Dry the crystals in a vacuum oven at 120°C to remove all traces of solvent. This process typically yields this compound with 99-99.5% purity and a yield of approximately 96%.[6]

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the reactivity of the C1-Br bond. This position is susceptible to nucleophilic aromatic substitution (SₙAr), allowing for the introduction of amino, hydroxyl, and other functional groups. This reactivity makes it a cornerstone intermediate in the synthesis of a vast range of functional molecules.

Nucleophilic Aromatic Substitution: The Gateway to Derivatives

A primary application of this compound is its reaction with nucleophiles, particularly amines, to produce substituted anthraquinones. These derivatives are crucial precursors for dyes and potential therapeutic agents.[8][9][10] For example, reaction with methylamine can yield 1-methylamino-4-bromoanthraquinone, a key intermediate for various colorants.[11][12]

The general mechanism for this transformation is illustrated below.

Caption: Generalized workflow for Nucleophilic Aromatic Substitution on this compound.

Applications in Drug Development and Dye Synthesis

The anthraquinone core is a "privileged scaffold" in medicinal chemistry, appearing in compounds with a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.[8][13][14]

-

Precursor for Biologically Active Molecules: this compound is a starting material for synthesizing derivatives like bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid), which is a vital precursor for both dyes and biologically active compounds.[8] The C4-bromo substituent in bromaminic acid can be replaced by various amino residues to create libraries of compounds for screening against therapeutic targets.[8] The redox properties of the quinone structure are often implicated in their mechanism of action, which can involve the generation of reactive oxygen species or intercalation with DNA.[15]

-

Intermediate in Dye and Pigment Manufacturing: Historically and currently, the most significant use of this compound is as an intermediate in the manufacturing of a wide spectrum of dyes and pigments.[1] The ability to readily substitute the bromine atom allows for the synthesis of molecules with tailored chromophoric properties, leading to vibrant and stable colorants for textiles, paints, and other materials.[11][16]

Safety and Handling

Due to its potential toxicity, this compound must be handled with appropriate care in a laboratory or industrial setting.[1]

-

Personal Protective Equipment (PPE): Always use standard PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Handling Precautions: Avoid contact with skin and eyes. Avoid the formation and inhalation of dust.[17]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Researchers should always consult the specific and up-to-date Safety Data Sheet (SDS) for this compound before handling the compound.

Conclusion

This compound (CAS 632-83-7) is more than a simple halogenated aromatic compound; it is a versatile and highly valuable building block in synthetic chemistry. Its robust and high-yield synthesis, combined with the predictable reactivity of its carbon-bromine bond, secures its role as a critical precursor in diverse fields. For researchers in materials science and drug development, a mastery of the synthesis and reactivity of this compound opens a gateway to novel dyes, advanced functional materials, and new classes of potentially therapeutic agents built upon the privileged anthraquinone scaffold.

References

- Synthesis of this compound. PrepChem.com. [Link]

- Cas 632-83-7, this compound. LookChem. [Link]

- Anthraquinone, 1-methylamino-4-bromo. Organic Syntheses Procedure. [Link]

- This compound | C14H7BrO2 | CID 12444. PubChem - NIH. [Link]

- Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs. Beilstein Journal of Organic Chemistry - NIH. [Link]

- US4543214A - Process for the preparation of bromoanthraquinones.

- This compound CAS#: 632-83-7.

- US5117014A - Process for the preparation of 1-amino-4-bromoanthraquinones.

- EP0585395A1 - Process for the preparation of 1-amino-4-bromoanthraquinones.

- 1-Amino-4-bromoanthraquinone | C14H8BrNO2 | CID 627326. PubChem - NIH. [Link]

- CN111138305A - Preparation method of 1-methylamino-4-bromoanthraquinone.

- Spectroscopy Data for Undergradu

- Innovating with 1-Amino-4-bromo anthraquinone: Applications in Specialty Chemicals. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

- Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. [Link]

- Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms. PubMed Central - NIH. [Link]

- The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A System

- A Comprehensive and System Review for the Pharmacological Mechanism of Action of Rhein, an Active Anthraquinone Ingredient. PubMed. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound | C14H7BrO2 | CID 12444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 632-83-7 | CAS DataBase [m.chemicalbook.com]

- 5. chemwhat.com [chemwhat.com]

- 6. prepchem.com [prepchem.com]

- 7. US4543214A - Process for the preparation of bromoanthraquinones - Google Patents [patents.google.com]

- 8. Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US5117014A - Process for the preparation of 1-amino-4-bromoanthraquinones - Google Patents [patents.google.com]

- 10. EP0585395A1 - Process for the preparation of 1-amino-4-bromoanthraquinones - Google Patents [patents.google.com]

- 11. chemimpex.com [chemimpex.com]

- 12. CN111138305A - Preparation method of 1-methylamino-4-bromoanthraquinone - Google Patents [patents.google.com]

- 13. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Comprehensive and System Review for the Pharmacological Mechanism of Action of Rhein, an Active Anthraquinone Ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. nbinno.com [nbinno.com]

- 17. Page loading... [guidechem.com]

A Comprehensive Technical Guide to the Characterization of 1-Bromoanthracene-9,10-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromoanthracene-9,10-dione, an important derivative of the anthraquinone core, serves as a pivotal intermediate in the synthesis of a wide array of functional organic molecules. Its strategic importance lies in the presence of a bromine substituent, which opens up avenues for diverse chemical modifications, making it a valuable building block in the fields of medicinal chemistry, materials science, and dye chemistry. The electron-withdrawing nature of the dione functionality, combined with the halo-substituent, imparts unique electronic properties to the molecule, influencing its reactivity and potential applications. This guide provides an in-depth exploration of the synthesis and comprehensive characterization of 1-bromoanthracene-9,10-dione, offering both theoretical insights and practical protocols for its analysis.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 1-bromoanthracene-9,10-dione is essential for its effective utilization. These properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 632-83-7 | [1] |

| Molecular Formula | C₁₄H₇BrO₂ | [1] |

| Molecular Weight | 287.11 g/mol | [1] |

| IUPAC Name | 1-bromoanthracene-9,10-dione | [1] |

Synthesis and Purification

The synthesis of 1-bromoanthracene-9,10-dione can be approached through several synthetic routes, primarily involving the electrophilic bromination of anthracene-9,10-dione (anthraquinone). Due to the deactivating effect of the carbonyl groups, direct bromination requires carefully controlled conditions to achieve the desired regioselectivity.

Protocol 1: Direct Bromination of Anthracene-9,10-dione

This method involves the direct electrophilic aromatic substitution of bromine onto the anthraquinone nucleus.[2]

Materials:

-

Anthracene-9,10-dione

-

Nitrobenzene (solvent)

-

Anhydrous Iron(III) bromide (catalyst)

-

Bromine

-

Sodium thiosulfate solution (for quenching)

-

Ethanol or acetic acid (for recrystallization)

Experimental Protocol:

-

In a three-necked round-bottom flask equipped with a stirrer, reflux condenser, and dropping funnel, suspend anthracene-9,10-dione in nitrobenzene.

-

Add a catalytic amount of anhydrous iron(III) bromide to the suspension.

-

Slowly add a solution of bromine in nitrobenzene to the reaction mixture at room temperature.

-

After the addition is complete, gently heat the mixture to 50-60°C for several hours to drive the reaction to completion.

-

Cool the reaction mixture to room temperature and quench the excess bromine by pouring the mixture into a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

-

Remove the nitrobenzene solvent, typically by steam distillation or under high vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield the final product.[2]

Purification: Recrystallization

Recrystallization is a critical step to obtain high-purity 1-bromoanthracene-9,10-dione. The choice of solvent is crucial for effective purification.

Experimental Protocol:

-

Dissolve the crude 1-bromoanthracene-9,10-dione in a minimum amount of hot solvent (e.g., ethanol or glacial acetic acid).

-

Hot filter the solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cooling in an ice bath can maximize the yield of the purified product.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Caption: Workflow for the purification of 1-bromoanthracene-9,10-dione.

Spectroscopic and Structural Characterization

A multi-technique approach is essential for the unambiguous characterization of 1-bromoanthracene-9,10-dione, ensuring its structural integrity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region. The protons on the substituted ring will be influenced by the bromine atom and the carbonyl groups, leading to distinct chemical shifts compared to the unsubstituted ring. For comparison, the aromatic protons of 9-bromoanthracene appear in the range of 7.5-8.6 ppm.[3]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide valuable information about the carbon framework of the molecule. The carbon atom attached to the bromine will exhibit a characteristic chemical shift. PubChem lists the availability of a ¹³C NMR spectrum for 1-bromoanthraquinone.[1] The aromatic carbons are generally expected to appear in the region of 120-140 ppm, with the carbonyl carbons resonating further downfield.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-bromoanthracene-9,10-dione is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the quinone moiety, typically observed in the range of 1650-1680 cm⁻¹. Other characteristic bands would include C-Br stretching vibrations and C-H stretching and bending vibrations of the aromatic rings. For comparison, the IR spectrum of 9,10-dihydroanthracene shows characteristic peaks for the aromatic C-H bonds.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification. For 1-bromoanthracene-9,10-dione, the molecular ion peak [M]⁺ should be observed at m/z corresponding to its molecular weight, with a characteristic isotopic pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[5]

Expected Fragmentation Pattern:

The fragmentation of bromo-aromatic compounds often involves the loss of the bromine atom. Key expected fragments for 1-bromoanthracene-9,10-dione would include:

-

[M-Br]⁺: Loss of a bromine radical.

-

[M-CO]⁺ and [M-2CO]⁺: Sequential loss of carbon monoxide molecules from the quinone system.

Sources

An In-depth Technical Guide to the Molecular Structure and Reactivity of 1-Bromoanthraquinone

This guide provides a comprehensive technical overview of 1-bromoanthraquinone, a key intermediate in the synthesis of a wide range of functional organic molecules. Tailored for researchers, scientists, and drug development professionals, this document delves into the core molecular structure, spectroscopic properties, synthesis, and chemical reactivity of this compound, with a particular focus on its applications in modern synthetic methodologies relevant to pharmaceutical development.

Introduction: The Anthraquinone Scaffold and the Significance of this compound

The anthraquinone core, a tricyclic aromatic quinone, is a privileged scaffold in medicinal chemistry and materials science, with derivatives exhibiting a broad spectrum of biological activities and desirable physicochemical properties.[1][2] The introduction of a bromine atom at the 1-position of the anthraquinone nucleus, yielding this compound, provides a versatile synthetic handle for the construction of more complex molecular architectures. The C-Br bond serves as a reactive site for a variety of cross-coupling reactions, enabling the facile introduction of new carbon-carbon and carbon-heteroatom bonds. This reactivity profile makes this compound a valuable building block for the synthesis of dyes, pigments, and, most notably, biologically active compounds with potential therapeutic applications.[3]

Molecular Structure and Spectroscopic Characterization

A thorough understanding of the molecular structure and spectroscopic properties of this compound is fundamental to its application in synthesis and drug design.

Fundamental Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.[4]

| Property | Value |

| Molecular Formula | C₁₄H₇BrO₂ |

| Molecular Weight | 287.11 g/mol |

| CAS Number | 632-83-7 |

| Appearance | Pale yellow to yellow-brown crystalline powder |

| Melting Point | 188-191 °C |

| Solubility | Soluble in hot toluene, nitrobenzene, and sulfuric acid; sparingly soluble in ethanol and acetic acid. |

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the unambiguous identification and characterization of this compound.

The ¹H and ¹³C NMR spectra provide detailed information about the electronic environment of the hydrogen and carbon atoms within the molecule.

-

¹H-NMR Spectroscopy: The ¹H-NMR spectrum of this compound in CDCl₃ exhibits a complex multiplet pattern in the aromatic region (δ 7.5-8.5 ppm). Due to the asymmetry introduced by the bromine atom, all seven aromatic protons are chemically non-equivalent. The protons on the unsubstituted ring (H-5, H-6, H-7, H-8) and the protons on the substituted ring (H-2, H-3, H-4) will show distinct chemical shifts and coupling patterns. A representative ¹H-NMR spectrum can be found in publicly available databases.

-

¹³C-NMR Spectroscopy: The proton-decoupled ¹³C-NMR spectrum displays 14 distinct signals, corresponding to the 14 carbon atoms in the molecule. The two carbonyl carbons (C-9 and C-10) typically resonate at the downfield end of the spectrum (around 180-185 ppm). The carbon atom bearing the bromine (C-1) will have a chemical shift influenced by the halogen's electronegativity and heavy atom effect. The remaining aromatic carbons will appear in the typical range of 120-140 ppm.

The following is a representative DOT script for the 2D structure of this compound, which is foundational for understanding its connectivity.

Caption: 2D molecular structure of this compound.

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations, typically observed in the region of 1670-1680 cm⁻¹. The spectrum also displays characteristic absorptions for C=C stretching of the aromatic rings and C-H stretching and bending vibrations. The C-Br stretching frequency is expected to appear in the fingerprint region, typically below 700 cm⁻¹.

Electron ionization mass spectrometry (EI-MS) of this compound will show a prominent molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).[5] Common fragmentation pathways involve the loss of CO and Br radicals.[6]

Synthesis of this compound

Several methods have been reported for the synthesis of this compound. A common and industrially relevant approach involves the direct bromination of anthraquinone or a substituted anthraquinone precursor.

General Synthesis Workflow

A typical synthesis involves the electrophilic substitution of an anthraquinone derivative. One established method is the denitrobromination of 1-nitroanthraquinone.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis from 1-Nitroanthraquinone

This protocol is adapted from established industrial procedures and provides a high-yielding route to this compound.[7]

Materials:

-

1-Nitroanthraquinone

-

Elemental Bromine (Br₂)

-

Chlorobenzene

Procedure:

-

In a suitable reaction vessel equipped with a stirrer, heating mantle, and reflux condenser, melt 1-nitroanthraquinone by heating to approximately 240 °C.

-

With efficient stirring, slowly pump in elemental bromine at a temperature of 245-250 °C. The rate of addition should be controlled to maintain a gentle reflux of bromine.

-

Continue the addition of bromine over several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) for the disappearance of the 1-nitroanthraquinone starting material.

-

Cool the reaction mixture to approximately 200 °C.

-

Discharge the molten reaction mixture into a separate vessel containing efficiently stirred chlorobenzene.

-

Cool the resulting suspension to 20 °C to induce crystallization of the product.

-

Collect the crystals by filtration and wash the filter cake with chlorobenzene.

-

Dry the crystals under vacuum at 120 °C to afford pure this compound.

Causality: The high reaction temperature is necessary to overcome the activation energy for the substitution reaction on the deactivated anthraquinone ring system. The slow addition of bromine ensures a controlled reaction and prevents excessive pressure buildup. The use of chlorobenzene for precipitation allows for the separation of the product from any unreacted starting materials or byproducts that are more soluble in this solvent.

Chemical Reactivity and Applications in Drug Development

The bromine atom in this compound is a versatile functional group that enables a wide array of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules, including potential drug candidates.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds. This compound is an excellent substrate for these reactions.

The Suzuki-Miyaura coupling reaction involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex.[8] This reaction is widely used to form biaryl linkages, which are common motifs in pharmaceuticals.

Caption: Schematic of the Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Synthesis of 1-Phenylanthraquinone via Suzuki Coupling

This protocol is a general procedure that can be adapted for the coupling of this compound with various arylboronic acids.[9]

Materials:

-

This compound

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Water

Procedure:

-

To a round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

-

Add a mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol), to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and stir under an inert atmosphere.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, providing a powerful method for the synthesis of arylamines.[10][11] This reaction is particularly valuable in drug discovery for the introduction of amine functionalities.

Caption: Schematic of the Buchwald-Hartwig amination of this compound.

Experimental Protocol: Synthesis of 1-(Morpholino)anthraquinone via Buchwald-Hartwig Amination

This is a representative protocol for the amination of this compound.[12]

Materials:

-

This compound

-

Morpholine

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

Procedure:

-

In a glovebox, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol) to an oven-dried Schlenk tube.

-

Add this compound (1.0 mmol) to the tube.

-

Remove the Schlenk tube from the glovebox and add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol) via syringe under a positive pressure of inert gas.

-

Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

-

Stir the reaction mixture vigorously for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

-

Concentrate the filtrate and purify the crude product by column chromatography.

Biological Activity and Toxicological Profile

While the anthraquinone scaffold is present in numerous anticancer agents, specific biological activity data for this compound is limited in the public domain.[13] However, the reactivity of the C-Br bond allows for its use as an intermediate in the synthesis of a diverse library of anthraquinone derivatives for biological screening. Studies on related brominated anthraquinones, such as 1-amino-2,4-dibromoanthraquinone, have indicated potential toxicity, including hepatotoxicity and nephrotoxicity in animal models.[7][14][15] Therefore, appropriate safety precautions should be taken when handling this compound and its derivatives.

Summary of Toxicological Data for a Related Compound (1-Amino-2,4-dibromoanthraquinone): [14]

| Organ System | Observed Effects in Animal Studies |

| Liver | Hepatocytomegaly, necrosis, bile duct hyperplasia |

| Kidney | Hyaline droplet degeneration in proximal tubules |

| Hematological | Anemia |

It is crucial for researchers to consult the specific Safety Data Sheet (SDS) for this compound and to perform a thorough risk assessment before its use.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its well-defined molecular structure and predictable reactivity, particularly in palladium-catalyzed cross-coupling reactions, make it an important intermediate for the synthesis of complex organic molecules. For researchers in drug discovery and development, this compound offers a readily accessible starting material for the creation of novel anthraquinone-based compounds with the potential for significant biological activity. A comprehensive understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization in the laboratory.

References

- National Toxicology Program. (1996). Toxicology and Carcinogenesis Studies of 1-Amino-2,4-dibromoanthraquinone (CAS No. 81-49-2) in F344/N Rats and B6C3F1 Mice (Feed Studies). National Toxicology Program Technical Report Series, 437, 1-275. [Link][17]

- PrepChem. (n.d.). Synthesis of this compound.

- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2010). Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101. [Link][9][16]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12444, this compound.

- Wikipedia contributors. (2023, November 29). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia.

- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.

- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.

- Bhasin, A., & Kumar, V. (2018). Journey of anthraquinones as anticancer agents – a systematic review of recent literature. RSC Advances, 8(52), 29693-29715. [Link][3]

- Chemguide. (n.d.). mass spectra - fragmentation patterns.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- Abdel-Sattar, E., et al. (2022).

- Okumura, N., et al. (2019). Study on Redox Properties and Cytotoxicity of Anthraquinone Derivatives to Understand Antitumor Active Anthracycline Substances. Chemical & Pharmaceutical Bulletin, 67(7), 717-720. [Link][15]

- Tian, W., et al. (2020). Novel anthraquinone compounds as anticancer agents and their potential mechanism. Future Medicinal Chemistry, 12(7), 627-644. [Link][18]

- Haciosmanoglu, E., et al. (2018). Synthesis of New Anthraquinone Derivatives and Anticancer Effects on Breast Cancer Cell Lines.

- Pragna Group. (n.d.). 1-Methylamino 4-bromo anthraquinone(cas no.128-93-8)manufacturer.

- Lee, J. H., et al. (2018). Hydroquinone Exhibits In Vitro and In Vivo Anti-Cancer Activity in Cancer Cells and Mice. International Journal of Molecular Sciences, 19(3), 886. [Link][20]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 627326, 1-Amino-4-bromoanthraquinone.

- DTIC. (2021, October). Toxicology Report No. HEF-S.0059709.14-19.

- ChemHelp ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link][10]

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide.

- Universal Lab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak.

- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link][26]

- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

- University of Puget Sound. (n.d.). Mass spectral interpretation.

- ResearchGate. (n.d.). FT-IR of the anthraquinone extract. [Image].

- Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube. [Link][30]

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link](McMurry)/13%3A_Structure_Determination_-_Nuclear_Magnetic_Resonance_Spectroscopy/13.08%3A_Interpreting_C-13_NMR_Spectra[31]

- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.

- Organic Syntheses. (n.d.). Anthraquinone, 1-methylamino-4-bromo-.

- InstaNANO. (n.d.). FTIR Functional Group Database Table with Search.

- ResearchGate. (n.d.). The experimental FT-IR spectrum of new anthraquinone derivative. [Image].

Sources

- 1. scispace.com [scispace.com]

- 2. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C14H7BrO2 | CID 12444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. 1-AMINO-2,4-DIBROMOANTHRAQUINONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. rose-hulman.edu [rose-hulman.edu]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. par.nsf.gov [par.nsf.gov]

- 14. Thirteen-week toxicology studies of 1-amino-2,4-dibromoanthraquinone in Fischer 344/N rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. NTP Toxicology and Carcinogenesis Studies of 1-Amino-2,4-Dibromoanthraquinone (CAS No. 81-49-2) in F344/N Rats and B6C3F1 Mice (Feed Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 1-Bromoanthraquinone in Organic Solvents

Abstract

1-Bromoanthraquinone is a pivotal intermediate in the synthesis of a wide array of dyes, pigments, and functional organic materials. Its reactivity and utility in synthetic protocols are profoundly influenced by its solubility characteristics in various organic media. A comprehensive understanding of its solubility is, therefore, not merely academic but a critical prerequisite for process optimization, reaction kinetics control, and purification strategy development. This technical guide provides an in-depth analysis of the solubility of this compound, consolidating theoretical principles with practical, field-proven experimental methodologies. It is designed to serve as an essential resource for researchers, chemists, and process development professionals, offering a robust framework for predicting, measuring, and manipulating the solubility of this key chemical compound.

Introduction to this compound and its Significance

This compound (C₁₄H₇BrO₂) is a crystalline solid belonging to the family of anthraquinone derivatives.[1] The core structure, a tricyclic aromatic quinone, imparts significant chemical stability, while the bromine substituent at the 1-position serves as a versatile synthetic handle for nucleophilic substitution and cross-coupling reactions. This unique combination of stability and reactivity makes it an indispensable building block in the chemical industry, particularly for producing high-performance colorants and advanced materials.

The efficiency of synthetic routes involving this compound—from reaction setup to product isolation and purification—is critically dependent on solvent selection. Poor solubility can lead to sluggish reaction rates, incomplete conversions, and the formation of undesirable byproducts.[2] Conversely, a well-chosen solvent system ensures homogeneity, facilitates mass transfer, and can significantly improve yield and product purity. This guide addresses the fundamental need for reliable solubility data and robust methodologies for its determination.

Theoretical Framework: Principles of Solubility

The dissolution of a crystalline solid like this compound in a liquid solvent is a complex thermodynamic process governed by the interplay of several factors. A qualitative prediction of solubility can often be made using the heuristic principle of "like dissolves like".[3]

Molecular Structure and Polarity: this compound possesses a large, nonpolar polycyclic aromatic core (the anthracene moiety) and two polar carbonyl groups, along with a polarizable carbon-bromine bond. This amphipathic nature suggests that its solubility will be highest in solvents that can effectively interact with both the polar and nonpolar regions of the molecule. Solvents with moderate polarity, such as chlorinated hydrocarbons or aromatic solvents, are often effective.[2]

Solute-Solvent Interactions: The overall Gibbs free energy change of dissolution (ΔG_sol) must be negative for dissolution to occur spontaneously. This is dictated by the enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution, as described by the equation:

ΔG_sol = ΔH_sol - TΔS_sol

The enthalpy term involves the energy required to break the solute-solute interactions within the crystal lattice (lattice energy) and the solvent-solvent interactions, balanced by the energy released upon forming new solute-solvent interactions. For this compound, solvents capable of dipole-dipole interactions and London dispersion forces are necessary to overcome its significant lattice energy.

Temperature: For most solids dissolving in liquid solvents, the dissolution process is endothermic (ΔH_sol > 0).[4] According to Le Chatelier's Principle, increasing the temperature will shift the equilibrium towards dissolution, thereby increasing solubility.[4][5][6] This is a critical parameter that can be manipulated in the laboratory and in industrial processes to enhance solubility.[3]

Qualitative and Quantitative Solubility Profile

While extensive quantitative data for this compound is not compiled in a single public repository, a qualitative profile can be constructed from its known chemical properties and data from analogous compounds like anthraquinone.[7][8]

General Observations:

-

Water: Insoluble. The large, nonpolar aromatic structure dominates, making it highly hydrophobic. The parent compound, anthraquinone, is also virtually insoluble in water.[9][10]

-

Alcohols (Methanol, Ethanol): Sparingly to slightly soluble. The polarity of the hydroxyl group offers some interaction with the carbonyls of the anthraquinone core, but the overall solubility is limited by the nonpolar bulk of the molecule. Solubility is expected to increase with temperature.

-

Aromatic & Chlorinated Solvents (Toluene, Chloroform, Dichloromethane): Moderate to good solubility. These solvents are effective at solvating the large aromatic system through π-π stacking and dispersion forces.[2]

-

Polar Aprotic Solvents (Acetone, DMF, DMSO): Generally soluble. These solvents possess strong dipoles that can interact favorably with the polar carbonyl groups, while their organic nature helps solvate the aromatic rings.

The following table summarizes the expected solubility profile. It is crucial to note that these are general guidelines, and experimental verification is essential for precise applications.

| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Insoluble to Sparingly Soluble | Strong solvent hydrogen bonding networks are not easily disrupted by the solute.[11] |

| Polar Aprotic | DMSO, DMF, Acetone | Soluble | Strong dipole moments interact with the solute's polar functional groups. |

| Nonpolar Aromatic | Toluene, Benzene | Moderately Soluble | Favorable π-π interactions with the aromatic rings of the solute. |

| Chlorinated | Dichloromethane, Chloroform | Moderately to Well Soluble | Good balance of polarity and dispersibility to solvate the entire molecule.[2] |

| Nonpolar Aliphatic | Hexane, Heptane | Sparingly Soluble to Insoluble | Lacks sufficient polarity to interact with the carbonyl groups. |

Experimental Determination of Solubility: A Self-Validating Protocol

Accurate, quantitative solubility data is best obtained through rigorous experimental measurement. The isothermal shake-flask method is a reliable and widely accepted technique.[11] The following protocol is designed to be self-validating by ensuring that true thermodynamic equilibrium is achieved and accurately measured.

Workflow for Solubility Determination

Caption: Isothermal shake-flask method workflow.

Detailed Step-by-Step Methodology

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Solvent of choice (analytical grade)

-

Temperature-controlled shaker bath or incubator

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

-

Analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Protocol:

-

Preparation of Saturated Solution (Self-Validation Start):

-

Causality: To ensure equilibrium is approached from supersaturation and that the final solution is genuinely saturated, an excess of solid solute is required.[8]

-

Add an amount of this compound to a vial that is significantly more than the estimated solubility. For example, add ~100 mg of the solid to 5 mL of the solvent. This visible excess is the first validation checkpoint.

-

-

Equilibration:

-

Causality: Dissolution is not instantaneous. Constant agitation at a fixed temperature is required to facilitate the dissolution process and reach a state of thermodynamic equilibrium where the rate of dissolution equals the rate of precipitation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a shaker bath maintained at the desired constant temperature (e.g., 25 °C ± 0.1 °C).

-

Agitate the slurry for a predetermined period, typically 24 to 72 hours. The required time depends on the solvent and solute properties.

-

-

Equilibrium Verification (Self-Validation Checkpoint):

-

Causality: It is crucial to prove that the system has reached equilibrium. This is achieved by demonstrating that the concentration of the dissolved solute no longer changes over time.

-

After an initial 24 hours, briefly pause agitation and allow the solid to settle.

-

Withdraw a small aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed vial for analysis.

-

Return the sample vial to the shaker and continue agitation.

-

Repeat the sampling process at subsequent time points (e.g., 48 hours, 72 hours).

-

Analyze the concentration of each sample. Equilibrium is confirmed when consecutive measurements yield statistically identical concentration values (e.g., within ± 2%).

-

-

Sample Analysis and Quantification:

-

Causality: A precise and validated analytical method is required to accurately measure the solute concentration in the saturated solution.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Dilute the filtered saturated solution samples as necessary to fall within the linear range of the calibration curve.

-

Analyze the samples using a suitable technique like HPLC-UV (monitoring at a λ_max for this compound) or UV-Vis spectroscopy.

-

Calculate the concentration of the saturated solution based on the calibration curve.

-

-

Reporting:

-

Report the solubility in standard units such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L), always specifying the exact temperature at which the measurement was made.

-

Factors Influencing Experimental Outcomes

Several variables can impact the accuracy and reproducibility of solubility measurements. Awareness of these factors is key to obtaining trustworthy data.

Caption: Key factors influencing solubility measurements.

-

Purity of Solute and Solvent: Impurities can significantly alter the measured solubility.[12] Some impurities can act as "solubilizers," while others can suppress dissolution. Using high-purity materials is paramount.

-

Polymorphism: this compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, a different solubility.[12] It is essential to characterize the solid form being studied.

-

Particle Size: While particle size does not affect the thermodynamic equilibrium solubility, it dramatically influences the rate at which equilibrium is reached.[12] Smaller particles dissolve faster due to a larger surface area.[5]

-

pH of the Medium: While less relevant for aprotic organic solvents, any acidic or basic impurities could potentially react with the solute, altering its chemical nature and solubility.

Conclusion

The solubility of this compound is a fundamental property that dictates its utility in chemical synthesis and industrial applications. This guide has established a theoretical framework based on molecular structure and thermodynamics, provided a qualitative solubility profile across common organic solvent classes, and detailed a rigorous, self-validating experimental protocol for its quantitative determination. By understanding the principles of solubility and adhering to meticulous experimental practice, researchers and drug development professionals can effectively select solvent systems, optimize reaction conditions, and develop robust purification processes, ultimately harnessing the full synthetic potential of this important chemical intermediate.

References

- Buchowski, H. (1994). Solubility of Solids in Liquids Centenary of First Solubility Equation. Zeitschrift für Physikalische Chemie. [Link]

- CK-12 Foundation. (2012). Factors Affecting Solubility. CK-12. [Link]

- BYJU'S. (n.d.). Factors Affecting Solubility. BYJU'S Website. [Link]

- CK-12 Foundation. (2012). 17.4 Factors Affecting Solubility. CK-12. [Link]

- Abbott, S. (n.d.). Solubility Effects. Practical Solubility Science. [Link]

- National Center for Biotechnology Information. (n.d.). This compound.

- Chemistry LibreTexts. (2022). 3.3E: Experimentally Testing Solvents. Chemistry LibreTexts. [Link]

- National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility.

- Sciencemadness Wiki. (2023). Anthraquinone. Sciencemadness Wiki. [Link]

Sources

- 1. This compound | C14H7BrO2 | CID 12444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 4. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Welcome to CK-12 Foundation | CK-12 Foundation [ck12.org]

- 6. Welcome to CK-12 Foundation | CK-12 Foundation [ck12.org]

- 7. Anthraquinone - Sciencemadness Wiki [sciencemadness.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Anthraquinone | 84-65-1 [chemicalbook.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Solubility Effects | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

An In-depth Technical Guide to the NMR Spectroscopy of 1-Bromoanthraquinone

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for the unambiguous structure elucidation of organic molecules.[1] For substituted polycyclic aromatic compounds such as 1-bromoanthraquinone, a key intermediate in the synthesis of dyes and biologically active molecules, NMR provides critical insights into substitution patterns and electronic structure. This guide offers a detailed examination of the ¹H and ¹³C NMR spectra of this compound. It moves beyond a simple recitation of data, focusing instead on the underlying principles that govern the observed chemical shifts and coupling patterns. We will explore the influence of the electron-withdrawing bromine atom and the anisotropic effects of the quinone carbonyls, providing researchers with the predictive tools and interpretive logic required for confident structural assignment.

The this compound Molecule: Structure and Numbering

To facilitate a clear and precise discussion of the NMR data, a standardized numbering system for the this compound molecule is essential. The structure and IUPAC numbering are presented below. This convention will be used throughout the guide for all spectral assignments.

Caption: Molecular structure and numbering of this compound.

¹H NMR Spectral Analysis: A Predictive Approach

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. For aromatic systems, protons typically resonate in the δ 6.5-8.5 ppm region.[2] The precise chemical shift is dictated by the electronic environment, which is heavily influenced by substituent effects and magnetic anisotropy.

Causality of Chemical Shifts: Substituent and Anisotropic Effects

-

Unsubstituted Ring (C5-C8): The protons on the unsubstituted benzene ring (H5, H6, H7, H8) serve as an internal reference. Their chemical shifts are primarily influenced by the deshielding cone of the C9 carbonyl group and the overall aromatic ring current. Protons H5 and H8, being ortho to the carbonyl groups, are expected to be the most downfield in this ring system due to proximity to the deshielding zone. For comparison, in unsubstituted anthraquinone, these protons (H1, H4, H5, H8) appear around δ 8.32 ppm, while the other protons (H2, H3, H6, H7) appear around δ 7.81 ppm.[3]

-

Substituted Ring (C1-C4): The introduction of a bromine atom at the C1 position significantly perturbs the electronic landscape of its ring.

-

Inductive Effect: Bromine is an electronegative atom that withdraws electron density through the sigma bond (inductive effect).[4] This effect deshields nearby protons, shifting them downfield. The effect is strongest on the ortho proton (H2) and diminishes with distance.

-

Resonance Effect: Bromine also possesses lone pairs that can be donated into the aromatic π-system (+M effect). This resonance effect increases electron density, particularly at the ortho and para positions (C2 and C4), causing an upfield (shielding) shift.[4]

-

Net Effect: For halogens like bromine, the inductive withdrawal (-I) effect generally outweighs the resonance donation (+M) effect for protons, leading to a net deshielding. However, the most profound deshielding is often caused by the anisotropic effect of the adjacent C9 carbonyl group. The proton H8, being ortho to the C9 carbonyl and part of the unsubstituted ring, is expected to be one of the most downfield signals. Similarly, H2 (ortho to the bromine) and H4 (para to the bromine) will be significantly affected.

-

Predicted ¹H NMR Data and Interpretation

Based on these principles, we can predict the characteristics of the ¹H NMR spectrum. The seven aromatic protons will give rise to a complex set of multiplets in the δ 7.5-8.5 ppm range.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale for Assignment |

| H8 | 8.2 - 8.4 | dd | Jortho ≈ 7.5-8.0, Jmeta ≈ 1.5 | Strongly deshielded by adjacent C9 carbonyl. Coupled to H7 (ortho) and H6 (meta). |

| H5 | 8.1 - 8.3 | dd | Jortho ≈ 7.5-8.0, Jmeta ≈ 1.5 | Deshielded by C10 carbonyl. Coupled to H6 (ortho) and H7 (meta). |

| H2 | 8.0 - 8.2 | dd | Jortho ≈ 7.5-8.0, Jmeta ≈ 1.5 | Deshielded by ortho bromine atom. Coupled to H3 (ortho) and H4 (meta). |

| H4 | 7.9 - 8.1 | dd | Jortho ≈ 7.5-8.0, Jmeta ≈ 1.5 | Influenced by para bromine and C10a bridgehead. Coupled to H3 (ortho) and H2 (meta). |

| H6, H7 | 7.7 - 7.9 | m | Complex | Protons on the unsubstituted ring, less affected by carbonyls. Overlapping multiplets expected. |

| H3 | 7.6 - 7.8 | t or ddd | Jortho ≈ 7.5-8.0 (x2) | Coupled to both H2 and H4 (ortho coupling). Appears as a pseudo-triplet. |

Note: These are predicted values. Actual experimental values can be found in spectral databases like the Spectral Database for Organic Compounds (SDBS).[5]

Spin-Spin Coupling: Deciphering Connectivity

The splitting pattern (multiplicity) of each signal is a direct result of spin-spin coupling with neighboring protons and provides definitive proof of connectivity.[1]

-

Ortho Coupling (³J): Coupling between protons on adjacent carbons (e.g., H2-H3) is typically strong, with J values of 6-10 Hz.[6]

-

Meta Coupling (⁴J): Coupling between protons separated by two carbons (e.g., H2-H4) is much weaker, with J values of 1-3 Hz.[6]

-

Para Coupling (⁵J): Coupling across three carbons is usually negligible (0-1 Hz) and often not resolved.

The combination of these coupling constants gives rise to characteristic patterns like doublets of doublets (dd) and triplets (t), allowing for the systematic assignment of each proton.

¹³C NMR Spectral Analysis: Probing the Carbon Skeleton

The ¹³C NMR spectrum reveals each unique carbon environment in the molecule. Aromatic carbons typically appear in the δ 120-150 ppm region, while carbonyl carbons are highly deshielded and resonate much further downfield.[7]

Causality of Chemical Shifts in the ¹³C Spectrum

-

Carbonyl Carbons (C9, C10): These are the most deshielded carbons due to the direct attachment of two electronegative oxygen atoms. They are expected in the δ 180-190 ppm region.[8] The two carbonyls, C9 and C10, are chemically non-equivalent due to the C1-bromo substitution and should appear as two distinct signals.

-

Bromine-Substituted Carbon (C1): The carbon directly attached to the bromine (ipso-carbon) experiences a complex influence. While bromine is electronegative, the "heavy atom effect" can cause a counterintuitive shielding (upfield shift) for carbons bonded to bromine or iodine.[9] Therefore, C1 may appear more upfield than predicted by simple electronegativity arguments.

-

Quaternary Carbons: The four quaternary carbons that are part of the ring junctions (C4a, C5a, C8a, C9a) will typically show weaker signals than the protonated carbons and can be definitively identified using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment.

-

Protonated Carbons: The remaining seven protonated aromatic carbons will appear in the δ 125-140 ppm range. Their specific shifts are influenced by the proximity of the bromine and carbonyl groups.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted δ (ppm) | Rationale for Assignment |

| C9, C10 | 181 - 183 | Quinone carbonyls, highly deshielded. Two distinct signals expected. |

| C-H Carbons | 127 - 136 | Aromatic CH carbons. Specific assignments require 2D NMR. |

| C-Br (C1) | ~129 - 132 | Ipso-carbon attached to bromine. Subject to heavy atom shielding effect.[9] |

| Quaternary (C4a, C5a, C8a, C9a) | 132 - 138 | Bridgehead carbons, typically show weaker signals. |

Note: For definitive assignments, 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.

Experimental Protocol for NMR Analysis

A robust and reproducible protocol is critical for obtaining high-quality NMR data.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar compounds. For compounds with lower solubility, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.[10]

-

Concentration: Dissolve 5-10 mg of this compound for ¹H NMR or 20-30 mg for ¹³C NMR in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.[10]

-

Homogenization: Ensure the sample is completely dissolved. If necessary, use gentle warming or sonication to achieve a clear, homogeneous solution.

-

Internal Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer as an internal reference (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used for calibration (e.g., CDCl₃ at δ 7.26 ppm).[2]

Spectrometer Setup and Data Acquisition

The following diagram outlines the logical workflow for NMR data acquisition and analysis.

Caption: Standard workflow for NMR sample preparation, acquisition, and analysis.

-

Locking and Shimming: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp lines and high resolution.

-

¹H Acquisition: Acquire a standard 1D proton spectrum. A 30° or 45° pulse angle with a relaxation delay of 1-2 seconds is typically sufficient.

-

¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans are required (typically several hundred to thousands). A standard acquisition uses a 45° pulse angle and a relaxation delay of 2 seconds.

Conclusion

The NMR spectroscopy of this compound presents a classic case study in the structural analysis of substituted aromatic systems. A thorough interpretation of its ¹H and ¹³C spectra requires a foundational understanding of inductive and resonance effects, magnetic anisotropy, and spin-spin coupling principles. By systematically analyzing chemical shifts and coupling patterns, researchers can confidently assign every proton and carbon signal, verifying the molecular structure and purity of their samples. For complex derivatives or definitive assignments, the use of 2D NMR techniques is highly recommended. This guide provides the predictive framework and methodological rigor necessary for scientists to leverage NMR as a powerful tool in their research and development endeavors.

References